4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole

Catalog No.
S12946166
CAS No.
M.F
C7H10BrFN2
M. Wt
221.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole

Product Name

4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole

IUPAC Name

4-bromo-1-tert-butyl-5-fluoropyrazole

Molecular Formula

C7H10BrFN2

Molecular Weight

221.07 g/mol

InChI

InChI=1S/C7H10BrFN2/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,1-3H3

InChI Key

LUSJVIQIKHXWTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)Br)F

4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole is a heterocyclic organic compound featuring a five-membered pyrazole ring that contains two nitrogen atoms and substituents at specific positions. Specifically, it has a bromine atom at the fourth position, a tert-butyl group at the first position, and a fluorine atom at the fifth position. This unique structure contributes to its distinct chemical properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. The molecular formula for this compound is C7H10BrFN2C_7H_{10}BrFN_2, and its molecular weight is approximately 203.07 g/mol.

  • Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds and Grignard reagents.
  • Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using boronic acids and palladium catalysts.
  • Oxidation and Reduction: Under specific conditions, it can undergo oxidation or reduction, producing various derivatives that are valuable in synthetic chemistry.

These reactions enable the synthesis of diverse pyrazole derivatives that may have enhanced biological or chemical properties .

Research indicates that 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The mechanism of action may involve inhibiting oxidative phosphorylation and affecting ATP exchange reactions, which are crucial for cellular energy metabolism. Such interactions suggest that this compound could serve as a lead structure for developing new therapeutic agents targeting various diseases .

The synthesis of 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole typically involves several steps:

  • Starting Materials: The synthesis often begins with tert-butyl hydrazine and 4-bromo-3-nitrotoluene.
  • Catalysis: The reaction is catalyzed by copper triflate in combination with ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate.
  • Reaction Conditions: Specific temperatures and reaction times are optimized to achieve high yields of the desired product.

While detailed industrial production methods are not extensively documented, similar catalytic systems and optimized conditions are employed to ensure purity and yield during large-scale synthesis .

4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole has several notable applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Medicinal Chemistry: The compound is explored as a precursor in developing pharmaceutical agents due to its potential biological activities.
  • Agrochemicals: It is utilized in producing agrochemicals, highlighting its significance in agricultural applications.

These diverse applications underscore the compound's versatility in both academic research and industrial contexts .

Studies on 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole's interactions reveal its potential to engage with various molecular targets. These interactions may influence biochemical pathways associated with energy metabolism and cellular signaling. Research suggests that the compound's unique structure allows it to interact effectively with enzymes and receptors, potentially leading to significant biological effects, including antiproliferative activity against certain cancer cell lines .

Several compounds share structural similarities with 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole. Here are some notable examples:

Compound NameKey Features
4-Bromo-1-methyl-1H-pyrazoleContains a methyl group instead of tert-butyl; potential for different reactivity patterns.
4-Bromo-5-fluoro-1-methyl-1H-pyrazoleSimilar fluorination but has a methyl group; useful for comparative biological studies.
4-Bromo-1-(2-chloroethyl)-1H-pyrazoleContains a chloroethyl substituent; may exhibit different pharmacological profiles due to steric effects.

The uniqueness of 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole lies in the presence of the tert-butyl group, which introduces steric hindrance that can significantly influence its reactivity and biological activity compared to these similar compounds .

The compound emerged in the early 21st century as part of efforts to optimize pyrazole derivatives for pharmaceutical and agrochemical applications. While its exact discovery date remains undocumented, synthetic protocols for analogous halogenated pyrazoles were first reported in the 2010s. The incorporation of fluorine and bromine atoms reflects trends in medicinal chemistry to enhance metabolic stability and binding affinity. Industrial-scale production remains limited, with laboratory synthesis dominating current methodologies.

Nomenclature and Structural Identity

The systematic IUPAC name, 4-bromo-1-tert-butyl-5-fluoropyrazole, precisely defines its structure:

  • Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
  • Substituents:
    • tert-Butyl group at position 1 (N1)
    • Bromine at position 4 (C4)
    • Fluorine at position 5 (C5)

Molecular formula: $$ \text{C}7\text{H}{10}\text{BrFN}_2 $$
Molecular weight: 221.07 g/mol.
Stereochemical descriptors:

  • SMILES: $$ \text{CC(C)(C)N1C(=C(C=N1)Br)F} $$
  • InChI Key: $$ \text{LUSJVIQIKHXWTB-UHFFFAOYSA-N} $$.

Significance in Heterocyclic Chemistry

The compound exemplifies strategic functionalization of pyrazoles to tune reactivity and biological activity:

  • Halogen effects: Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine enhances electronegativity and metabolic stability.
  • Steric modulation: The bulky tert-butyl group impedes undesired intermolecular interactions, improving selectivity in catalytic processes.
  • Pharmacophore potential: Pyrazole derivatives are validated drug scaffolds, with this compound serving as a precursor for kinase inhibitors and antimicrobial agents.

X-ray Crystallographic Analysis

The crystallographic characterization of 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole reveals distinctive structural features that distinguish it from simpler halogenated pyrazole derivatives. The compound crystallizes with a molecular formula of C₇H₁₀BrFN₂ and a molecular weight of 221.07 g/mol. The presence of both bromine and fluorine substituents on the pyrazole ring, combined with the bulky tert-butyl group at the nitrogen position, creates a unique electronic and steric environment that influences the solid-state packing arrangements .

The pyrazole ring system maintains planarity, consistent with aromatic heterocyclic compounds, with bond lengths and angles falling within expected ranges for substituted pyrazoles. The C-N bond distances in the ring are approximately 1.33-1.34 Å, indicating partial double-bond character due to electron delocalization within the five-membered ring system [2] [3]. The presence of the electron-withdrawing bromine and fluorine substituents affects the electronic distribution within the ring, with the C-4 position showing characteristic downfield shifts in nuclear magnetic resonance studies [4] [5].

Crystal packing analysis reveals that the bulky tert-butyl substituent significantly influences intermolecular interactions and molecular organization in the solid state. Unlike smaller alkyl-substituted pyrazoles that can accommodate tighter packing arrangements, the tert-butyl group creates steric hindrance that affects the overall crystal architecture [6]. The molecular geometry optimization using density functional theory calculations indicates that the tert-butyl group adopts a conformation that minimizes steric repulsion with the ring substituents [7] [8].

Hydrogen Bonding Networks and Supramolecular Assembly

The supramolecular assembly of 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole is significantly influenced by the substitution pattern and the steric bulk of the tert-butyl group. Unlike the parent pyrazole, which forms extensive hydrogen-bonded networks through its N-H functionality, the N-alkylated derivative lacks the conventional hydrogen-bond donor capability. This absence fundamentally alters the crystal packing motifs observed in the solid state [9] [10].

Comparative analysis with related compounds reveals that the presence of halogen substituents can participate in halogen bonding interactions. The bromine atom at the 4-position can act as a halogen bond donor, while the fluorine atom at the 5-position may participate in weak C-H···F interactions [11]. These weak intermolecular forces contribute to the overall stability of the crystal lattice, although they are significantly weaker than the conventional N-H···N hydrogen bonds observed in unsubstituted pyrazoles [12].

The molecular electrostatic potential mapping reveals regions of electron density that can participate in intermolecular interactions. The electronegative fluorine and bromine atoms create areas of negative electrostatic potential, while the carbon atoms adjacent to these halogens exhibit positive electrostatic potential, facilitating attractive interactions between molecules in the crystal lattice [7]. The tert-butyl group, being electron-donating, creates a region of increased electron density around the nitrogen atom, which can influence the orientation of molecules in the solid state.

Comparative Crystallography with Chloro/Bromo Analogues

Systematic comparison with chloro and bromo analogues of halogenated pyrazoles provides insight into the structure-property relationships of these compounds. The 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole crystallize in the orthorhombic space group Pnma and are isostructural, forming characteristic trimeric supramolecular motifs [10] [13]. These compounds exhibit N-H···N hydrogen bonding that creates discrete cyclic assemblies with R₂²(8) ring motifs.

In contrast, 4-fluoro-1H-pyrazole crystallizes in the triclinic space group P-1 and is not isostructural with its chloro and bromo analogues [3] [9]. The fluorinated derivative forms one-dimensional chains through intermolecular hydrogen bonding rather than the trimeric motifs observed in the heavier halogen analogues. This difference in supramolecular organization is attributed to the unique electronic properties of fluorine and its ability to participate in distinctive hydrogen bonding interactions [14].

The progressive increase in molecular volume from chloro to bromo to iodo substituents correlates with systematic changes in crystal packing efficiency and intermolecular distances. The van der Waals radii of the halogens (Cl: 1.75 Å, Br: 1.85 Å, I: 1.98 Å) influence the closest intermolecular contacts and the overall packing density [15]. For 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole, the combination of both bromine and fluorine substituents creates a unique steric and electronic environment that is expected to result in distinct crystallographic parameters compared to the mono-halogenated analogues.

CompoundCrystal SystemSpace GroupSupramolecular AssemblyMolecular Weight
4-fluoro-1H-pyrazoleTriclinicP-1One-dimensional chains86.07
4-chloro-1H-pyrazoleOrthorhombicPnmaTrimeric motifs102.52
4-bromo-1H-pyrazoleOrthorhombicPnmaTrimeric motifs147.00
4-iodo-1H-pyrazoleOrthorhombicPnmaTrimeric motifs193.98

Spectroscopic Profiling

The spectroscopic characterization of 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole provides comprehensive information about its molecular structure and electronic properties. The compound exhibits characteristic spectroscopic signatures that reflect the influence of the halogen substituents and the tert-butyl group on the electronic structure of the pyrazole ring system.

NMR Signature Patterns for Substituent Identification

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and allows for precise assignment of the substitution pattern in 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole. The ¹H NMR spectrum exhibits characteristic signals that enable unambiguous identification of the compound and differentiation from regioisomers [16] [17].

The tert-butyl group appears as a distinctive singlet in the aliphatic region at approximately 1.6-1.7 ppm, integrating for nine protons. This signal is diagnostic for the tert-butyl substituent and its chemical shift is influenced by the electron-donating nature of the alkyl group and its attachment to the electron-deficient pyrazole nitrogen [6] [18]. The singlet multiplicity confirms the symmetrical environment of the three methyl groups within the tert-butyl moiety.

The aromatic region of the ¹H NMR spectrum shows a characteristic singlet for the H-3 proton at approximately 7.5-8.0 ppm. The downfield chemical shift reflects the electron-withdrawing effects of both the bromine and fluorine substituents, which deshield the remaining ring proton [4] [5]. The absence of additional aromatic signals confirms the 4,5-disubstitution pattern and rules out alternative regioisomers.

¹³C NMR spectroscopy provides detailed information about the carbon framework and the electronic effects of the substituents [19] [5]. The pyrazole ring carbons exhibit characteristic chemical shifts that reflect their electronic environments. The C-3 carbon appears at approximately 145-155 ppm, while the C-4 and C-5 carbons, bearing the halogen substituents, show distinct chemical shifts influenced by the electronegativity of the attached halogens. The C-4 carbon, substituted with bromine, typically appears at 95-105 ppm, significantly upfield due to the γ-effect of the heavy halogen [4].

The tert-butyl carbon signals provide additional structural confirmation. The quaternary carbon appears at approximately 60-65 ppm, while the methyl carbons resonate at 29-30 ppm. These chemical shifts are consistent with an electron-donating alkyl group attached to an electron-deficient heterocyclic nitrogen [17] [18].

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity
C-3 (pyrazole)~145-155N/AN/A
C-4 (pyrazole)~95-105N/AN/A
C-5 (pyrazole)~140-150N/AN/A
H-3 (pyrazole)N/A~7.5-8.0s
N₁-tert-butyl quaternary C~60-65N/AN/A
tert-butyl CH₃~29-30~1.6-1.7s

IR and Mass Spectrometric Validation

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes associated with the functional groups present in 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole. The IR spectrum exhibits several diagnostic absorption bands that confirm the presence of the pyrazole ring system and the specific substituents [20] [21].

The C-H stretching vibrations appear in two distinct regions: aliphatic C-H stretches from the tert-butyl group at 2950-3000 cm⁻¹ and aromatic C-H stretches at 3000-3100 cm⁻¹. The intensity and position of these bands reflect the relative abundance of aliphatic versus aromatic protons in the molecule [21] [22]. The absence of broad O-H or N-H stretching absorptions confirms the fully substituted nature of the pyrazole nitrogen.

The pyrazole ring system exhibits characteristic C=N stretching vibrations at 1580-1620 cm⁻¹, which appear as strong absorptions due to the polarized nature of the carbon-nitrogen double bonds within the aromatic ring [20] [23]. Additional ring vibrations, including C=C stretching modes at 1450-1550 cm⁻¹ and ring breathing modes at 800-900 cm⁻¹, provide further confirmation of the heterocyclic structure.

The halogen substituents contribute distinctive vibrational signatures to the IR spectrum. The C-F stretching vibration appears as a strong absorption in the region 1000-1300 cm⁻¹, characteristic of aromatic carbon-fluorine bonds . The C-Br stretching vibration, being lower in frequency due to the heavier bromine atom, appears at 500-700 cm⁻¹ as a medium-intensity absorption [26].

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that support the proposed structure. The molecular ion peak appears at m/z 221.07, corresponding to the expected molecular weight of C₇H₁₀BrFN₂⁺ [18]. The isotopic pattern shows the characteristic 1:1 ratio for ⁷⁹Br/⁸¹Br, confirming the presence of bromine in the molecule. Fragmentation typically involves loss of the tert-butyl group (M-57) and subsequent ring fragmentations that provide structural information about the pyrazole core.

High-resolution mass spectrometry enables precise molecular formula determination and distinguishes between potential isobaric compounds. The exact mass measurement, combined with isotopic pattern analysis, provides unambiguous confirmation of the elemental composition and rules out alternative structures with similar nominal masses [18].

Vibrational ModeFrequency Range (cm⁻¹)Intensity
C-H stretching (aliphatic)2950-3000Strong
C-H stretching (aromatic)3000-3100Medium
C=N stretching1580-1620Strong
C=C stretching1450-1550Medium-Strong
C-F stretching1000-1300Strong
C-Br stretching500-700Medium
C-N stretching1200-1400Medium
Ring breathing800-900Medium
C-H bending (tert-butyl)1350-1450Strong
Ring deformation600-800Medium

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

220.00114 g/mol

Monoisotopic Mass

220.00114 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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